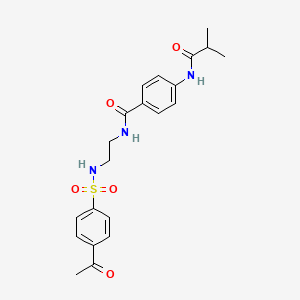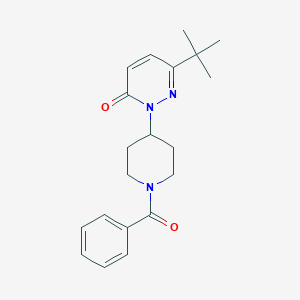
2-(1-Benzoylpiperidin-4-yl)-6-tert-butylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzoylpiperidin-4-yl)-6-tert-butylpyridazin-3-one, commonly known as BPBP, is a pyridazine derivative that has gained significant attention in recent years due to its potential applications in scientific research. BPBP is a small molecule that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of BPBP is not fully understood, but it is believed to act as a competitive inhibitor of its protein targets. BPBP binds to the active site of these proteins, preventing them from interacting with their natural substrates and thus inhibiting their activity.
Biochemical and Physiological Effects:
BPBP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. Additionally, BPBP has been shown to have neuroprotective effects, protecting neurons from damage and death in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using BPBP in laboratory experiments is its selectivity. Because it binds to specific protein targets, it can be used to study the function of these proteins without affecting other cellular processes. However, one limitation of BPBP is its relatively low potency compared to other small molecule inhibitors, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving BPBP. One area of interest is in the development of more potent and selective derivatives of BPBP that could be used in a wider range of experiments. Additionally, BPBP could be studied further for its potential applications in the treatment of neurodegenerative diseases and cancer. Finally, BPBP could be used as a tool for studying the function of specific protein targets in a variety of biological systems.
Métodos De Síntesis
BPBP can be synthesized through a multi-step process, starting with the reaction of 4-piperidone with benzoyl chloride to form 1-benzoylpiperidin-4-one. This intermediate is then reacted with 2,6-di-tert-butyl-4-chloropyridazine to yield BPBP.
Aplicaciones Científicas De Investigación
BPBP has been extensively studied for its potential applications in various scientific fields. One of its primary uses is as a tool for studying the function of certain proteins and enzymes. BPBP has been shown to bind to several different protein targets, including kinases and phosphatases, and can be used to selectively inhibit their activity.
Propiedades
IUPAC Name |
2-(1-benzoylpiperidin-4-yl)-6-tert-butylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-20(2,3)17-9-10-18(24)23(21-17)16-11-13-22(14-12-16)19(25)15-7-5-4-6-8-15/h4-10,16H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEXVMMCXLJTJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzoylpiperidin-4-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2688179.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2688180.png)
![Ethyl 4-(2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2688181.png)
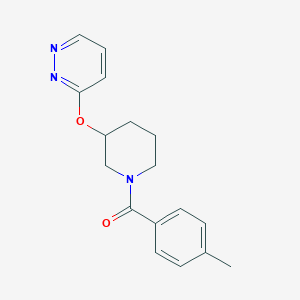
![5-ethyl-3-(2-methoxyethyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2688187.png)

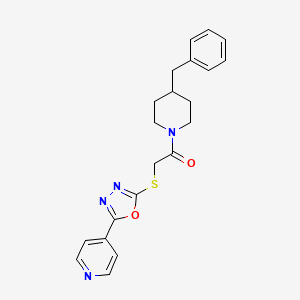
![3-(4-Methylbenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2688190.png)
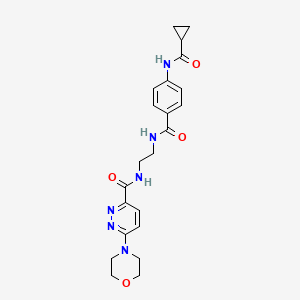
![1-benzyl-N-(2-fluorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2688193.png)
![3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2688194.png)
![2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2688195.png)

